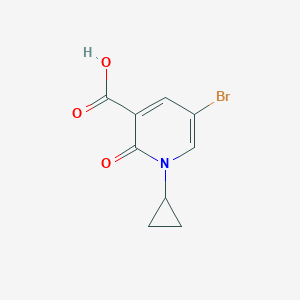

5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1782214-72-5) is a brominated dihydropyridine derivative with the molecular formula C₉H₈BrNO₃ and a molecular weight of 258.07 g/mol . Its structure features a cyclopropyl substituent at the N1 position, a bromine atom at C5, and a carboxylic acid group at C3. The compound is stored under dry, room-temperature conditions and exhibits moderate stability .

Properties

IUPAC Name |

5-bromo-1-cyclopropyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-5-3-7(9(13)14)8(12)11(4-5)6-1-2-6/h3-4,6H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKLGBQPJMUBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=C(C2=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782214-72-5 | |

| Record name | 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable pyridine precursor followed by cyclopropylation and carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The cyclopropyl group can be introduced via a cyclopropylation reaction using cyclopropyl halides under basic conditions. The carboxylation step often involves the use of carbon dioxide or carboxylating agents under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclopropylation steps to enhance efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield hydroxyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Amino or thio derivatives.

Oxidation: Oxo derivatives.

Reduction: Hydroxyl derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that derivatives of dihydropyridine, including 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, exhibit notable anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancerous cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against multidrug-resistant strains of bacteria. In vitro studies have indicated that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. Its efficacy is particularly relevant in the context of increasing antibiotic resistance .

Applications in Pharmaceuticals

5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a scaffold for designing new therapeutic agents. Its derivatives are being explored for their potential as:

- Anticancer agents : Targeting various cancer types through mechanisms such as apoptosis induction.

- Antimicrobial agents : Developing treatments for infections caused by resistant bacteria.

Agrochemical Applications

The compound's biological activity extends to agricultural applications where it can be utilized as a pesticide or herbicide. Its ability to interact with specific biological targets makes it suitable for developing agrochemicals aimed at improving crop protection against pests and diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various dihydropyridine derivatives on A549 cells. The results indicated that compounds similar to 5-Bromo-1-cyclopropyl exhibited significant cytotoxicity compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against multidrug-resistant Staphylococcus aureus. The findings showed that certain modifications led to enhanced antimicrobial activity, suggesting that further development could yield effective treatments for resistant infections .

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences physicochemical properties and reactivity. Key analogs include:

Table 1: Substituent Effects on Molecular Weight and Physical Properties

Key Observations :

Bromine and Carboxylic Acid Functionalization

The C5 bromine and C3 carboxylic acid groups are conserved across analogs, but substituent variations alter reactivity:

Table 2: Reactivity and Stability Comparisons

Key Observations :

- Decarboxylation : The hydroxyl group at C2 in 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 104612-36-4) facilitates decarboxylation, whereas methyl- or benzyl-protected analogs (e.g., compound 7 in ) resist this reaction .

NMR and Mass Spectrometry

- 1H NMR Shifts : Cyclopropyl substituents cause distinct upfield/downfield shifts due to ring current effects. For example, the cyclopropyl group in the target compound may show δ ~1.0–2.0 ppm for cyclopropane protons, whereas benzyl analogs exhibit aromatic protons at δ ~7.0 ppm .

- HRMS-ESI : Molecular ion peaks align with calculated masses (e.g., m/z 258.07 for the target compound vs. 232.03 for the methyl analog) .

Biological Activity

5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with significant biological activity, primarily due to its unique bicyclic structure. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₈BrN₁O₃

- Molecular Weight : 258.07 g/mol

- CAS Number : 1782214-72-5

The compound features a bromine atom and a cyclopropyl group, which contribute to its reactivity and biological profile. Its structure includes a carboxylic acid functional group, enhancing its potential for various applications in pharmaceuticals and agrochemicals .

Biological Activities

5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits multiple biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has suggested that dihydropyridine derivatives can influence cancer cell proliferation and apoptosis. Specific studies on this compound are needed to quantify its efficacy against various cancer types.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The exact mechanism of action for 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is still under investigation. However, it is believed to interact with specific receptors or enzymes in biological systems, altering their activity and leading to therapeutic effects. Interaction studies are essential for understanding these mechanisms and assessing safety and efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Chloro-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Chloro Structure | Chlorine substituent potentially alters biological activity |

| 6-Methyl-5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine | Methyl Structure | Methyl substitution may change pharmacokinetics |

| 5-Bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine | Cyclobutyl Structure | Cyclobutyl group impacts sterics and electronic properties |

This table highlights how variations in substituents can lead to different biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the biological activities of dihydropyridine derivatives:

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that dihydropyridine derivatives exhibit significant antibacterial activity against Gram-positive bacteria.

- Anticancer Research : A paper in Cancer Letters explored the effects of similar compounds on cancer cell lines, indicating potential pathways for inducing apoptosis.

- Enzyme Inhibition Studies : Research published in Biochemical Pharmacology investigated the inhibitory effects of dihydropyridines on specific enzymes related to metabolic syndrome.

These studies underscore the potential of 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a versatile compound in drug development.

Q & A

Q. What are the key synthetic routes for 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of a dihydropyridine precursor. A common method involves dropwise addition of bromine in chloroform to the precursor under stirring at room temperature for 12 hours, followed by extraction and purification . Key parameters for optimization include:

- Solvent choice : Chloroform is preferred for its compatibility with bromine.

- Stoichiometry : Equimolar ratios of bromine to precursor minimize side reactions.

- Temperature : Room temperature avoids decomposition observed in reflux conditions . Yields exceeding 90% are achievable with controlled addition rates and anhydrous Na₂SO₄ for drying .

Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?

- ¹H/¹³C NMR : Signals for the cyclopropyl group (e.g., δ 1.36–1.74 ppm for cycloheptyl analogs) and pyridine protons (e.g., δ 8.65 ppm for H6) confirm substitution patterns .

- HPLC : Retention times (e.g., 11.89 min at 280 nm) and peak areas (>97% purity) validate purity .

- IR spectroscopy : Bands for carbonyl (1722–1631 cm⁻¹) and NH/OH groups (3174–3450 cm⁻¹) corroborate functional groups .

Advanced Research Questions

Q. How do substituents on the dihydropyridine core influence bromination efficiency and regioselectivity?

Substituents alter electronic and steric environments, impacting reactivity. For example:

- Electron-withdrawing groups (e.g., carboxylic acid) enhance bromination at C5 by stabilizing intermediates.

- Bulky groups (e.g., cycloheptyl) reduce yields (63% vs. 99% for methyl analogs) due to steric hindrance . Regioselectivity is confirmed via NMR; the absence of H6 in brominated products indicates successful C5 substitution .

Q. How can contradictions in reported synthetic yields or conditions be resolved experimentally?

Discrepancies in reaction outcomes (e.g., room temperature vs. reflux) require systematic parameter testing:

- Design of Experiments (DoE) : Vary temperature, solvent, and stoichiometry in small-scale trials.

- Analytical monitoring : Use HPLC to track reaction progress and side products . For example, achieved 99% yield at room temperature, while used reflux for cyclization, suggesting substrate-dependent protocols .

Q. What computational strategies model the cyclopropyl group's impact on biological interactions?

- Molecular docking : Incorporate the cyclopropyl group's conformational rigidity (e.g., sp³ hybridized carbons) to predict binding poses in enzyme active sites .

- DFT calculations : Optimize geometry to assess steric and electronic contributions to receptor affinity. Comparative studies with alkyl/aryl analogs (e.g., benzyl in ) highlight enhanced metabolic stability from the cyclopropyl group .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the dihydropyridine ring.

- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals.

- Data reconciliation : Use statistical tools (e.g., ANOVA) to analyze parameter effects on yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.